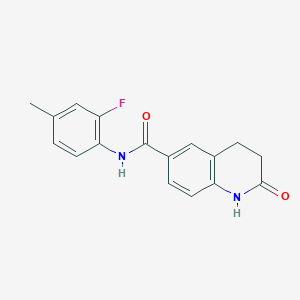![molecular formula C15H17N3O2 B7455838 [4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7455838.png)
[4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as OPMD and is synthesized using a specific method.
Mécanisme D'action
The mechanism of action of OPMD is not fully understood. However, it has been found to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to induce apoptosis (programmed cell death) in cancer cells. OPMD has been shown to interact with certain proteins and enzymes in cells, leading to its biological effects.
Biochemical and Physiological Effects:
OPMD has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells. OPMD has been shown to interact with certain proteins and enzymes in cells, leading to its biological effects.
Avantages Et Limitations Des Expériences En Laboratoire
OPMD has several advantages as a research tool. It is stable, easy to synthesize, and can be used in various biological assays. However, it also has some limitations. It is toxic at high concentrations and can interfere with some biological processes. It is also not effective against all types of bacteria, fungi, and viruses.
Orientations Futures
There are several future directions for research on OPMD. One direction is to study its potential use as a fluorescent probe for biological imaging. Another direction is to study its potential use in cancer treatment. Further research is also needed to understand its mechanism of action and to optimize its synthesis method. Additionally, research is needed to explore its potential use in other scientific fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, [4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone is a chemical compound that has potential applications in various scientific fields. Its synthesis method has been optimized, and it has been extensively studied for its biological effects. Future research is needed to explore its potential use in other scientific fields and to optimize its synthesis method.
Méthodes De Synthèse
The synthesis method of OPMD involves the reaction of 4-(piperazin-1-yl)benzaldehyde with 5-bromo-2-hydroxymethyl-1,3-oxazole in the presence of a base. The reaction leads to the formation of OPMD as a white solid. This synthesis method has been optimized and can be carried out on a large scale.
Applications De Recherche Scientifique
OPMD has been extensively studied for its potential applications in various scientific fields. It has been found to have antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for biological imaging. OPMD has been found to be effective against certain types of cancer cells and has been studied for its potential use in cancer treatment.
Propriétés
IUPAC Name |
[4-(1,2-oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(13-4-2-1-3-5-13)18-10-8-17(9-11-18)12-14-6-7-16-20-14/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUHBBIJWGUAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NO2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B7455759.png)
![[4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7455781.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylquinoline-4-carboxamide](/img/structure/B7455789.png)
![N-(1,1-dioxothiolan-3-yl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7455797.png)

![3-[cyclohexyl(methyl)sulfamoyl]-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide](/img/structure/B7455815.png)

![2-Methyl-3-[[4-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B7455823.png)
![4-[4-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B7455829.png)

![3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7455841.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455845.png)

![Azetidin-1-yl-[1-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]methanone](/img/structure/B7455866.png)